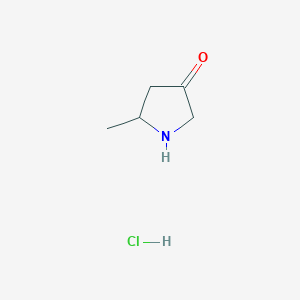

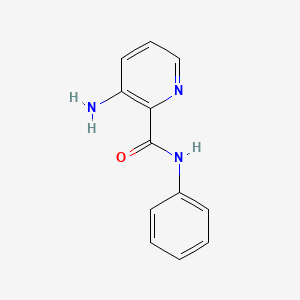

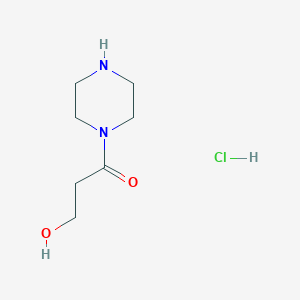

![molecular formula C20H20N6O3 B2677719 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1242901-11-6](/img/structure/B2677719.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of these compounds involves the use of a precursor for the syntheses of novel quinoxaline derivatives . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The structure of the compound is confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are detailed in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the reactions involved in their synthesis .科学研究应用

- Antiproliferative Activities : Compound 17l, a derivative of this compound, demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical). Its IC50 values were 0.98 μM, 1.05 μM, and 1.28 μM, respectively .

- Kinase Inhibitory Activities : Compound 17l effectively inhibited both c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 μM) kinases, making it a promising dual inhibitor .

- Cell Cycle Arrest and Apoptosis : Compound 17l induced cell cycle arrest in the G0/G1 phase and promoted late apoptosis in A549 cells. Its intervention in intracellular c-Met signaling was verified through Western blot analysis .

- Binding to Protein Targets : Molecular docking and dynamics simulations revealed that compound 17l could bind to c-Met and VEGFR-2 proteins, similar to the reference compound foretinib .

DNA Intercalation Activity

Another line of research focuses on the DNA intercalation properties of this compound. Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies shed light on the binding modes of these derivatives .

Anticancer Activity via Bioisosterism

Researchers have explored bioisosterism-guided approaches to design anticancer agents. A set of sixteen triazoloquinazoline derivatives, including this compound, demonstrated comparable cytotoxic activity to the reference drug doxorubicin against human cancer cell lines .

Potential Tuberculosis Therapeutics

Interestingly, this compound has also been investigated for its potential as a new-generation anti-TB agent. Specifically, it targets shikimate dehydrogenase, an essential protein involved in chorismate biosynthesis .

One-Pot Synthesis of Related Compounds

A practical one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines, closely related to this compound. This method provides facile access to synthetic derivatives with potential applications .

作用机制

未来方向

属性

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-24(2)18-19-23-25(12-17(27)21-14-9-5-7-11-16(14)29-3)20(28)26(19)15-10-6-4-8-13(15)22-18/h4-11H,12H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMLETDRKFOHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

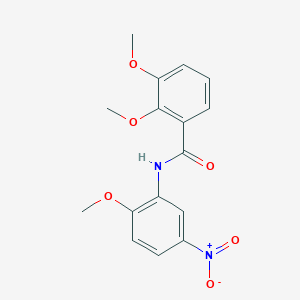

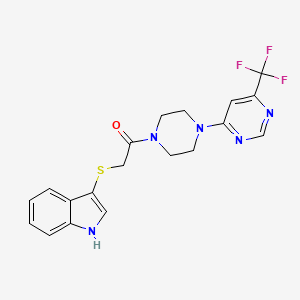

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)

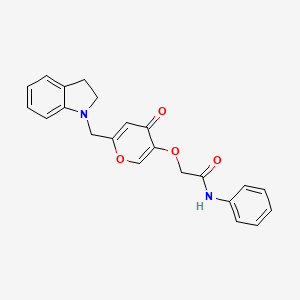

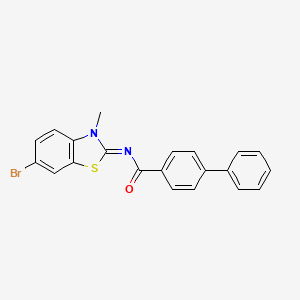

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)

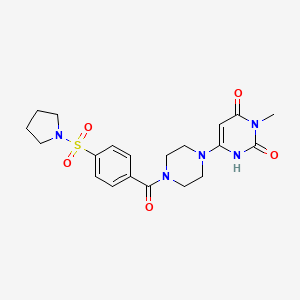

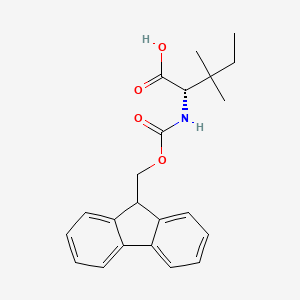

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)